

Cross-Resistance Profile of PSI-353661: A Comparative Analysis with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PSI-353661	
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This guide provides a comprehensive comparison of the cross-resistance profile of **PSI-353661** with other nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein is derived from in vitro studies and highlights the unique resistance profile of **PSI-353661**, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

Executive Summary

PSI-353661 demonstrates a high barrier to resistance and a favorable cross-resistance profile compared to other nucleoside analogs. It is metabolized to the active triphosphate form, PSI-352666, which effectively inhibits the HCV NS5B RNA-dependent RNA polymerase. Notably, **PSI-353661** retains full activity against viral strains harboring the S282T substitution, a key mutation that confers resistance to several other 2'-substituted nucleoside analogs. In vitro studies have shown that the development of high-level resistance to **PSI-353661** in genotype 2a replicons requires a combination of multiple amino acid changes in the NS5B polymerase, a significantly higher genetic barrier than for many other compounds in its class. Furthermore, no cross-resistance has been observed between **PSI-353661** and other classes of HCV inhibitors, including other 2'-modified nucleoside and nucleotide analogs.

Comparative Efficacy and Resistance Data



The following tables summarize the in vitro efficacy and resistance data for **PSI-353661** in comparison to other notable nucleoside analogs.

Table 1: In Vitro Activity of PSI-353661 Against Wild-Type HCV Replicons

Compound	HCV Genotype	EC ₅₀ (nM)
PSI-353661	1b	3.0 ± 1.4
PSI-353661	1a	Similar activity to 1b
PSI-353661	2a	Similar activity to 1b
PSI-352938	1b	130 ± 76

EC₅₀ (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of HCV replicon replication.

Table 2: Cross-Resistance Profile of **PSI-353661** Against Nucleoside Analog-Resistant HCV Replicons

Compound	NS5B Mutation	Fold Change in EC50	Cross-Resistance Observed
PSI-353661	S282T	<2	No
PSI-353661	S96T	<2	No
PSI-353661	S15G/C223H/V321I (Genotype 2a)	>10	Yes (High-level)
PSI-352938	S282T	<2	No
PSI-6130	S282T	3-6	Yes
PSI-7977	S282T	-	No
INX-08189	S282T	-	No
IDX-184	S282T	-	No



Fold change in EC₅₀ is calculated relative to the wild-type replicon. A fold change of <2 is generally considered to indicate no significant loss of activity.

Experimental Protocols

HCV Replicon Assay:

The antiviral activity of the compounds was evaluated using HCV subgenomic replicon cells. Detailed methodologies are described below:

- Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (genotypes 1a, 1b, or 2a)
 were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal
 bovine serum, nonessential amino acids, and G418.
- Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.
- Quantification of HCV RNA: Total cellular RNA was isolated, and the level of HCV replicon RNA was quantified using a real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
- EC₅₀ Determination: The concentration of compound that inhibited HCV RNA replication by 50% (EC₅₀) was calculated by non-linear regression analysis of the dose-response curves.

Resistance Selection Studies:

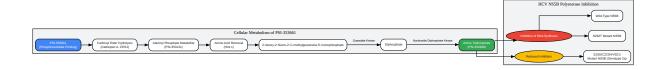
- Long-Term Culture: HCV replicon cells were cultured in the continuous presence of increasing concentrations of the test compound.
- Isolation of Resistant Colonies: Colonies that were able to replicate in the presence of high concentrations of the compound were isolated and expanded.
- Genotypic Analysis: The NS5B coding region of the replicon RNA from resistant colonies was sequenced to identify amino acid substitutions.
- Phenotypic Analysis: The susceptibility of the identified mutant replicons to the test compound and other nucleoside analogs was determined using the HCV replicon assay as described above.





Mechanism of Action and Resistance Pathway

The distinct resistance profile of **PSI-353661** is rooted in its mechanism of action and the specific interactions of its active metabolite with the HCV NS5B polymerase.

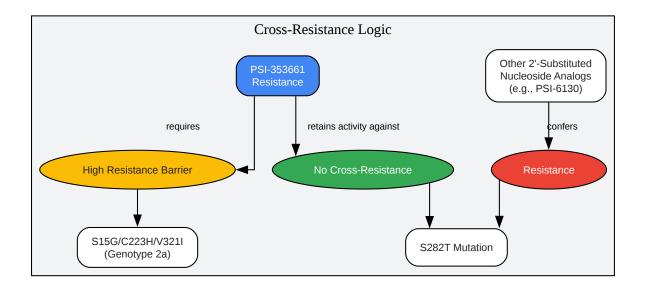


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Caption: Metabolic activation of **PSI-353661** and its interaction with HCV NS5B polymerase variants.

The diagram above illustrates the intracellular metabolic pathway of **PSI-353661** to its active triphosphate form, PSI-352666. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[1] The S282T mutation, which confers resistance to some nucleoside analogs, does not significantly affect the inhibitory activity of PSI-352666.[2] However, a combination of three mutations (S15G, C223H, and V321I) in the genotype 2a NS5B polymerase leads to a high level of resistance.[2][3]





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Caption: Logical relationship of **PSI-353661** cross-resistance with other nucleoside analogs.

This workflow highlights the key differentiators of **PSI-353661**'s resistance profile. While the S282T mutation confers resistance to some other nucleoside analogs, **PSI-353661** remains active.[2] The development of resistance to **PSI-353661** necessitates multiple mutations, indicating a higher genetic barrier to resistance.

Conclusion

PSI-353661 exhibits a promising preclinical resistance profile characterized by a high barrier to the development of resistance and a lack of cross-resistance with other classes of HCV nucleoside and nucleotide inhibitors. Its retained activity against the S282T mutant, a common resistance pathway for other analogs, positions it as a potentially valuable component in combination therapies for HCV infection. The requirement for multiple mutations to confer high-level resistance suggests that the emergence of clinically significant resistance may be less frequent compared to agents with a lower genetic barrier. These findings underscore the importance of continued investigation into the clinical implications of **PSI-353661**'s unique resistance characteristics.



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- To cite this document: BenchChem. [Cross-Resistance Profile of PSI-353661: A Comparative Analysis with Other Nucleoside Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8382301#cross-resistance-studies-of-psi-353661-with-other-nucleoside-analogs]

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